molecular formula C16H14ClFN2O3S B2980524 5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1903844-22-3

5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2980524
CAS No.: 1903844-22-3
M. Wt: 368.81
InChI Key: PMYZEJHWRJTKMN-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide is a highly specific compound notable for its structural complexity and potential applications in various scientific domains. This compound is characterized by a thiophene ring substituted with chloro, fluorine, and oxazepine groups, imparting unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

  • Synthesis of Intermediate Oxazepine: : Starting from a suitable benzofuran derivative, the intermediate oxazepine can be formed through cyclization reactions under controlled conditions. Catalysts like palladium may be used to facilitate the reaction.

  • Introduction of Fluorine and Chlorine: : The specific incorporation of fluorine and chlorine atoms involves halogenation reactions, often carried out in an inert atmosphere using reagents like fluorine gas and thionyl chloride.

  • Formation of Carboxamide Group: : The final step includes the conversion of the intermediate compound to the target carboxamide through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial-scale production of this compound might employ similar synthetic strategies but optimized for higher yield and efficiency. Process intensification techniques, such as continuous flow synthesis, can be utilized to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the thiophene ring and the oxazepine moiety.

  • Reduction: : Reduction of the compound may lead to the cleavage of double bonds or the removal of oxygen atoms.

  • Substitution: : Substitution reactions involving the thiophene ring and halogen atoms can yield various derivatives with altered properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : Halogenating agents like chlorine or fluorine gas, alkylating agents for introducing different groups.

Major Products Formed

The reaction products depend on the specific reagents and conditions used. Oxidation might yield sulfoxides or sulfones, while reduction could produce simpler derivatives. Substitution reactions typically lead to a variety of halogenated or alkylated products.

Scientific Research Applications

5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide finds applications in several research areas:

  • Chemistry: : Used as a precursor or intermediate for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and chemical behaviors.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in the fields of oncology and neurology.

  • Industry: : Used in the synthesis of specialized materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of specific enzymes, inhibiting or modulating their activity. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(benzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide: : A compound with a similar backbone but lacking the fluorine atom.

  • N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-thiophene-2-carboxamide: : Lacks the chloro group, potentially altering its chemical reactivity and biological activity.

Uniqueness

That should cover the bases. What do you think?

Properties

IUPAC Name

5-chloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-14-4-3-13(24-14)16(22)19-5-6-20-8-10-7-11(18)1-2-12(10)23-9-15(20)21/h1-4,7H,5-6,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYZEJHWRJTKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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